![molecular formula C14H10ClFN2OS B5776239 N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)
N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide, commonly known as CPTH, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPTH is a small molecule inhibitor of histone acetyltransferase (HAT) activity, which plays a crucial role in gene expression regulation.
Mecanismo De Acción
CPTH inhibits N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide activity by binding to the N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide enzyme and preventing the transfer of acetyl groups to histones. This leads to a decrease in gene expression, which can have therapeutic implications in various diseases.
Biochemical and Physiological Effects:
CPTH has been shown to have several biochemical and physiological effects, including the inhibition of N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide activity, the induction of apoptosis, and the reduction of inflammation. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CPTH is its specificity for N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide enzymes, which allows for targeted inhibition of gene expression. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
Future research on CPTH could focus on its potential as a therapeutic agent in specific diseases, such as cancer and neurodegenerative disorders. Additionally, further studies could investigate the optimal dosage and delivery methods for CPTH, as well as potential drug interactions. Moreover, the development of more potent and selective N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide inhibitors could lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
CPTH can be synthesized using a two-step reaction process. In the first step, 2-fluorobenzoyl chloride and 2-chloroaniline are reacted to form N-(2-chlorophenyl)-2-fluorobenzamide. In the second step, the resulting compound is reacted with thiocarbonyldiimidazole to form CPTH.
Aplicaciones Científicas De Investigación
CPTH has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, CPTH has been found to improve cognitive function in animal models of Alzheimer's disease and reduce inflammation in models of rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2OS/c15-10-6-2-4-8-12(10)17-14(20)18-13(19)9-5-1-3-7-11(9)16/h1-8H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRDOKDFSNLJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)carbamothioyl]-2-fluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


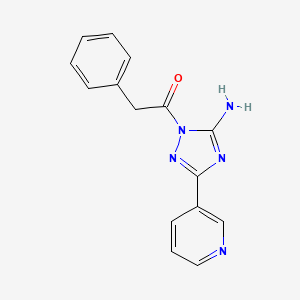

![2-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5776187.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5776202.png)
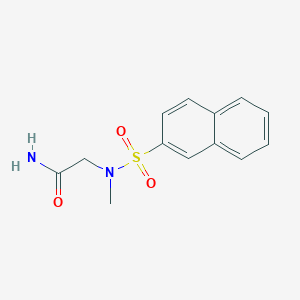
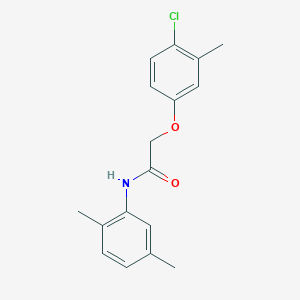
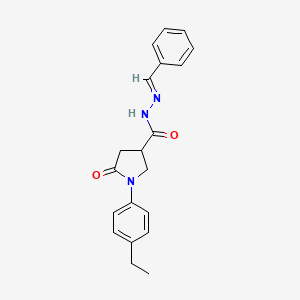

![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)

![2,5-bis[(diethylamino)methyl]-1,4-benzenediol](/img/structure/B5776256.png)
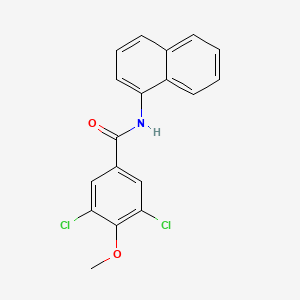
![4-{[(5-nitro-2-thienyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5776268.png)